(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Description
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (CAS: 1788036-25-8) is a chiral small molecule with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a methyl group and an acetamide moiety at the 3-position, with the R-configuration at the stereogenic center. The compound is classified as a secondary amine and is utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies. Key properties include:
Properties
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPRWZNOJJPSLX-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788036-25-8 | |
| Record name | Acetamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of functionalized acyclic substrates.
N-Methylation:
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Substitution Reactions
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride participates in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine ring. The protonated amine in the hydrochloride form requires deprotonation under basic conditions to enhance nucleophilicity.
Example Reaction: Acetylation
A key reaction involves acetylation using acetic anhydride or acetyl chloride. In the presence of sodium hydroxide, the compound undergoes acetylation at the secondary amine:
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Reagents : Acetic anhydride or acetyl chloride, sodium hydroxide (20–25% aqueous solution).
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Conditions : Temperature maintained at -5°C to 5°C for 1.8–2 hours to minimize side reactions .
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Product : N-Acetyl derivatives with retained stereochemistry.
Data Table: Substitution Reactions
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation, forming N-oxides. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.
Example Reaction: N-Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
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Conditions : Room temperature in dichloromethane (DCM) or ethanol.
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Product : (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide N-oxide .
Mechanistic Insight :
Oxidation occurs at the tertiary amine, forming a stable N-oxide without ring opening due to steric protection from the methyl and acetamide groups.
Reduction Reactions
The acetamide group can be reduced to a primary amine under specific conditions, enabling further functionalization.
Example Reaction: LiAlH₄ Reduction
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Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Conditions : Reflux at 65°C for 6 hours.
Data Table: Reduction Pathways
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary amine derivative | Intermediate for neuroactive agents |
| H₂/Pd-C | Ethanol, RT | Debenzylated derivatives | Deprotection in synthesis |
Catalytic Coupling Reactions
The compound serves as a chiral ligand or intermediate in palladium-catalyzed cross-coupling reactions, leveraging its nitrogen-based heterocycle.
Example: Buchwald-Hartwig Amination
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Role : Acts as a directing group or ligand in C–N bond formation.
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Conditions : Pd(OAc)₂/XPhos catalyst system, toluene at 110°C .
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Application : Synthesis of complex amines for pharmaceuticals .
Stereochemical Considerations :
The (R)-configuration at the pyrrolidine ring influences enantioselectivity in catalytic cycles, making it valuable for asymmetric synthesis .
Salt-Specific Reactivity
The hydrochloride salt’s ionic nature impacts solubility and reactivity:
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Deprotonation Requirement : Reactions at the amine necessitate basic conditions (e.g., NaOH) to generate the free amine.
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Stability : Stable under acidic conditions but prone to hydrolysis in strong bases at elevated temperatures .
Comparative Reactivity with Enantiomers
The (R)-enantiomer exhibits distinct reactivity compared to the (S)-form in stereoselective reactions:
Scientific Research Applications
Chemistry: In chemistry, ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new medications for various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Stereoisomers: (S)-Enantiomer
The S-enantiomer (CAS: 1215264-39-3) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:
- Synthesis : Separated via chiral resolution or asymmetric synthesis .
- Biological Activity : Stereochemistry influences receptor binding affinity. For example, κ-opioid agonists like ICI 199,441 (a structurally related compound) show enantiomer-specific activity .
- Commercial Availability : Both enantiomers are marketed, reflecting their distinct roles in drug discovery .
Structural Analogs with Modified Backbones
Derivatives with Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Solubility : The R-enantiomer may require heating/ultrasonication for dissolution, similar to its S-counterpart .
- Stability : Hydrochloride salts generally offer improved shelf-life over free bases.
- Similarity Scores : Computational models rank analogs like (S)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-43-4) with 0.86 structural similarity .
Research Implications
- Drug Design : The pyrrolidine scaffold offers rigidity for selective receptor targeting, while piperidine analogs provide flexibility .
- Stereochemical Impact : Enantiomers can exhibit divergent pharmacokinetics; e.g., the S-enantiomer of ICI 199,441 shows negligible activity compared to the R-form .
- Functional Group Effects : Electron-withdrawing groups (e.g., trifluoro) enhance stability but may reduce bioavailability .
Biological Activity
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 178.66 g/mol
- IUPAC Name : this compound
- CAS Number : 1788036-25-8
The compound features a pyrrolidine ring, which is significant for its interaction with various biological targets, particularly in the central nervous system (CNS) .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly muscarinic receptors. These receptors are part of the G Protein Coupled Receptor (GPCR) family and play crucial roles in cholinergic signaling across various tissues . The compound has been identified as a potential muscarinic receptor antagonist, which suggests its utility in treating disorders related to cholinergic dysfunction, such as asthma and gastrointestinal disorders .
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion .
- Neurotransmitter Modulation : It may modulate the release and reuptake of neurotransmitters, influencing synaptic transmission and neuronal excitability .
Neuropharmacological Effects
Research indicates that this compound can influence several neurological functions:
- Potential Antidepressant Effects : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic activity .
- Cognitive Enhancement : The modulation of cholinergic systems may improve cognitive functions, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various bacterial strains .
In Vitro Studies
- Cholinergic Activity : Binding assays have demonstrated that this compound effectively binds to muscarinic receptors, suggesting potential therapeutic applications in conditions like COPD and urinary disorders mediated through these receptors .
- Anticancer Potential : Other pyrrolidine derivatives have shown promising anticancer activities against lung adenocarcinoma cells (A549). While direct studies on this specific compound are scarce, the structural similarities suggest it may also possess anticancer properties worth exploring .
Summary of Findings Table
| Study Focus | Findings |
|---|---|
| Receptor Interaction | High affinity for M3 muscarinic receptors; potential antagonist properties |
| Neuropharmacological Effects | Modulation of neurotransmitter systems; possible antidepressant and cognitive enhancement effects |
| Antimicrobial Activity | Related compounds exhibit significant antibacterial activity; further research needed on this compound |
Q & A
Basic Research Question
- HPLC: Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). Monitor UV absorption at 210 nm .
- NMR: Confirm structural integrity via ¹H NMR (D₂O, 400 MHz): Key signals include δ 3.2–3.5 (pyrrolidine protons) and δ 2.8 (N-methyl singlet) .
- TGA/DSC: Evaluate thermal stability (decomposition >200°C) and hydrate/solvate formation .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Question
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for methylation efficiency. Acetonitrile reduces side reactions compared to DMF .
- Catalysis: Add KI to enhance reactivity in SN2 methylation, achieving >85% yield at 60°C for 12 hours .
- Workup Optimization: Use aqueous NaHCO₃ to quench excess methylating agent, followed by extraction with ethyl acetate to isolate the product .
What advanced techniques are suitable for identifying trace impurities in this compound?
Advanced Research Question
- LC-MS/MS: Employ electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Monitor for byproducts like N-demethylated analogs (m/z 157.1) .
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradation pathways via high-resolution mass spectrometry (HRMS) .
How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Use Arrhenius modeling to predict shelf-life at 25°C .
- pH-Dependent Solubility: Perform shake-flask experiments across pH 1–10. The compound shows maximal solubility at pH <3 due to protonation of the pyrrolidine nitrogen .
How can contradictions in spectral data (e.g., NMR or IR) between literature sources be resolved?
Advanced Research Question
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts using Gaussian 16) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm assignments of overlapping signals in crowded NMR regions .
- Collaborative Studies: Share raw spectral data with independent labs to verify reproducibility, especially for chiral center configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
